molecular formula C18H21N3O4 B5737971 2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol

2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol

Cat. No.: B5737971
M. Wt: 343.4 g/mol
InChI Key: PZBWPTNFLDEZBD-UHFFFAOYSA-N
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Description

2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a methoxy group, a nitro group, and a phenylpiperazine moiety attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the nitration of 2-methoxyphenol to introduce the nitro group at the 4-position. This is followed by a Mannich reaction, where the phenol derivative reacts with formaldehyde and 4-phenylpiperazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of nitric oxide (NO) in macrophage cells, thereby reducing inflammation. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA and protein levels . Molecular docking studies have revealed that the compound forms hydrophobic interactions with the active sites of these enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-[(4-methylphenyl)imino]methylphenol
  • 2-methoxy-6-[(4-methoxyanilino)methyl]phenol
  • 2-methoxy-6-[(4-(2-methoxyphenyl)-1-piperazinyl)imino]methylphenol

Uniqueness

Compared to similar compounds, 2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol is unique due to the presence of both a nitro group and a phenylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methoxy-4-nitro-6-[(4-phenylpiperazin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-25-17-12-16(21(23)24)11-14(18(17)22)13-19-7-9-20(10-8-19)15-5-3-2-4-6-15/h2-6,11-12,22H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBWPTNFLDEZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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